Cinmethylin

Descripción general

Descripción

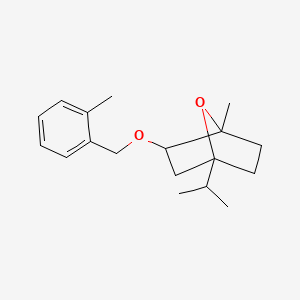

Cinmethylin is a complex organic compound with a bicyclic structure This compound is characterized by its unique arrangement of atoms, which includes an oxabicycloheptane core, substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptane derivatives typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

Cycloaddition Reactions: Formation of the bicyclic core through Diels-Alder reactions.

Functional Group Transformations: Introduction of methyl, isopropyl, and methoxy groups through various organic reactions such as alkylation, etherification, and oxidation.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:

Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

7-Oxabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of functional groups to less oxidized states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Efficacy Against Resistant Weeds

-

Control of Alopecurus myosuroides :

A study conducted over three years demonstrated that cinmethylin effectively controlled more than 90% of A. myosuroides populations, outperforming traditional flufenacet-based herbicides which achieved around 75% control efficacy . This highlights this compound's potential as a reliable option for managing this problematic weed. -

Effectiveness on Lolium rigidum :

Research has shown that this compound can control multiple herbicide-resistant populations of L. rigidum, achieving over 85% reduction in plant emergence and 90% in aboveground biomass at a dosage of 400 g/ha . Furthermore, the herbicide demonstrated selectivity for wheat when seeds were buried at appropriate depths, indicating its safety for crops when applied correctly.

Case Study 1: Resistance Testing in Australia

In an extensive resistance testing program involving 492 populations of ryegrass, this compound was found to be highly effective, with no survivors at the label rate in 457 populations. Only a few populations exhibited slight tolerance, but these did not indicate significant resistance . This outcome is promising for farmers facing challenges with resistant weed species.

Case Study 2: Variability in Sensitivity

A study examining 97 UK blackgrass populations revealed significant inter-population variability in sensitivity to this compound. While a field-rate dose of 500 g/ha was generally effective, some populations previously characterized by non-target-site resistance mechanisms showed reduced sensitivity . This underscores the importance of monitoring and managing resistance to prolong the efficacy of this compound.

Metabolism and Synergistic Effects

Research indicates that the metabolism of this compound can be enhanced in the presence of other chemicals such as phorate. In controlled experiments, the combination significantly increased the herbicide's toxicity towards susceptible weed species while maintaining safety for crops .

Summary of Findings

| Study | Weed Species | Efficacy Rate | Dosage (g/ha) | Notes |

|---|---|---|---|---|

| Study 1 | Alopecurus myosuroides | >90% Control | N/A | Higher than flufenacet |

| Study 2 | Lolium rigidum | >85% Emergence Reduction | 400 | Safe for wheat at depth |

| Case Study | Ryegrass (492 populations) | No survivors at label rate | 375-750 | No resistance detected |

| UK Study | Blackgrass (97 populations) | Effective at field rate | 500 | Variability noted; monitor resistance |

Mecanismo De Acción

The mechanism by which 7-Oxabicyclo[2.2.1]heptane derivatives exert their effects depends on their specific functional groups and molecular targets. Common mechanisms may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Chemical Reactivity: Participation in chemical reactions within biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 7-Oxabicyclo[2.2.1]heptane derivatives include other bicyclic and polycyclic organic molecules with various functional groups. Examples include:

Norbornane Derivatives: Compounds with a similar bicyclic structure.

Bicyclo[2.2.2]octane Derivatives: Compounds with a different bicyclic core but similar functionalization.

Uniqueness

The uniqueness of 7-Oxabicyclo[2.2.1]heptane derivatives lies in their specific arrangement of functional groups and the resulting chemical and biological properties. This makes them valuable for specific applications where other compounds may not be as effective.

Propiedades

IUPAC Name |

1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTNOLKHSWIQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048111 | |

| Record name | 1-Methyl-2-((2-methylbenzyl)oxy)-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99827-45-9, 1245807-70-8, 87818-31-3 | |

| Record name | 7-Oxabicyclo(2.2.1)heptane, 1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-, labeled with carbon-14, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099827459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-((2-methylbenzyl)oxy)-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-(+/-)-1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-7-oxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-, (1R,2S,4S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.